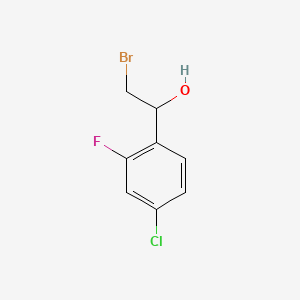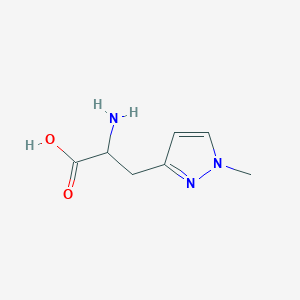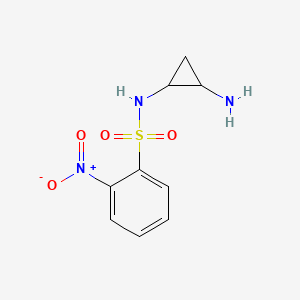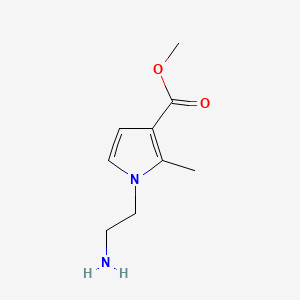
(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate typically involves the reaction of ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Hydrolysis: In the presence of water and a catalyst, the isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out at room temperature.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.
Addition Reactions: Reagents such as alcohols and thiols can be used under mild conditions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Addition Products: Formed from addition reactions with alcohols or thiols.
Applications De Recherche Scientifique
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved include:
Protein Modification: The isothiocyanate group can react with amino groups in proteins, leading to changes in protein function.
Enzyme Inhibition: By modifying the active sites of enzymes, the compound can inhibit enzyme activity, which may contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate: The precursor in the synthesis of the isothiocyanate compound.
Ethyl (3S)-3-isocyanato-3-(2-methylphenyl)propanoate: A similar compound with an isocyanate group instead of an isothiocyanate group.
Methyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Propriétés
Formule moléculaire |
C13H15NO2S |
|---|---|
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C13H15NO2S/c1-3-16-13(15)8-12(14-9-17)11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3/t12-/m0/s1 |
Clé InChI |
KOAOVBSPHYDCIC-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=CC=CC=C1C)N=C=S |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC=C1C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13620019.png)



![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/structure/B13620052.png)









